

Technical Guide: 4-Borono-5-Fluoro-1H-Indazole

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Compound of Interest

Compound Name:	(5-fluoro-1H-indazol-4-yl)boronic acid
CAS No.:	1808997-66-1
Cat. No.:	B6162649

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Core Identity & Synthetic Utility

Executive Summary

4-borono-5-fluoro-1H-indazole is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and modulating agents for G-protein coupled receptors (GPCRs). Its structure combines the privileged indazole pharmacophore with a fluorine atom at the C5 position (metabolic blockade) and a boronic acid moiety at the C4 position (synthetic handle).

This guide addresses the critical challenge of working with this molecule: C4-position steric crowding and electronic instability. Due to the proximity of the C5-fluorine and the N-H tautomerism, this molecule is prone to protodeboronation. Consequently, it is most frequently handled and synthesized as its pinacol ester equivalent.

Structural Analysis & Tautomerism

The reactivity of this molecule is dictated by two factors: the indazole tautomerism and the fluoro-borono ortho-interaction.

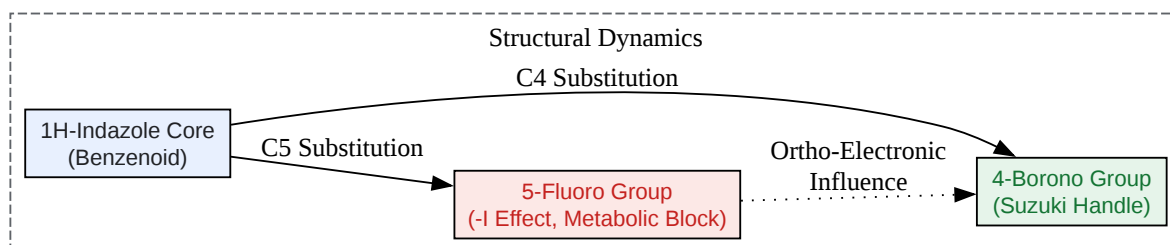
Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms.[1] For 4-borono-5-fluoro-1H-indazole, the 1H-tautomer (benzenoid form) is thermodynamically favored over the 2H-tautomer (quinonoid form) by approximately 2–4 kcal/mol in the gas phase.

- 1H-Indazole (Preferred): Aromatic stability is maximized in the benzene ring.
- 2H-Indazole: Disruption of the benzene ring aromaticity makes this less stable, though N-alkylation can lock this form.

Electronic Push-Pull

The C5-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which acidifies the adjacent C4-Boron center. This increases the Lewis acidity of the boron, making it highly reactive in transmetallation (good for Suzuki coupling) but also susceptible to hydrolytic cleavage (protodeboronation).



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Figure 1: Structural connectivity and electronic influence between the C5-Fluoro and C4-Borono motifs.

Synthetic Architecture

Direct borylation of the C4 position is difficult due to the directing effects of the nitrogen atoms, which favor electrophilic substitution at C3 or lithiation at C3/C7. Therefore, the most reliable route is Miyaura Borylation of a 4-bromo precursor.

Retrosynthetic Logic

- Target: 4-borono-5-fluoro-1H-indazole.
- Precursor: 4-bromo-5-fluoro-1H-indazole.
- Starting Material: 1-bromo-2-fluoro-3-methyl-4-nitrobenzene (or similar nitro-aldehyde derivatives).

Protocol: Pd-Catalyzed Miyaura Borylation

This protocol describes the conversion of 4-bromo-5-fluoro-1H-indazole to its boronate ester. The ester is preferred for isolation due to the instability of the free acid.

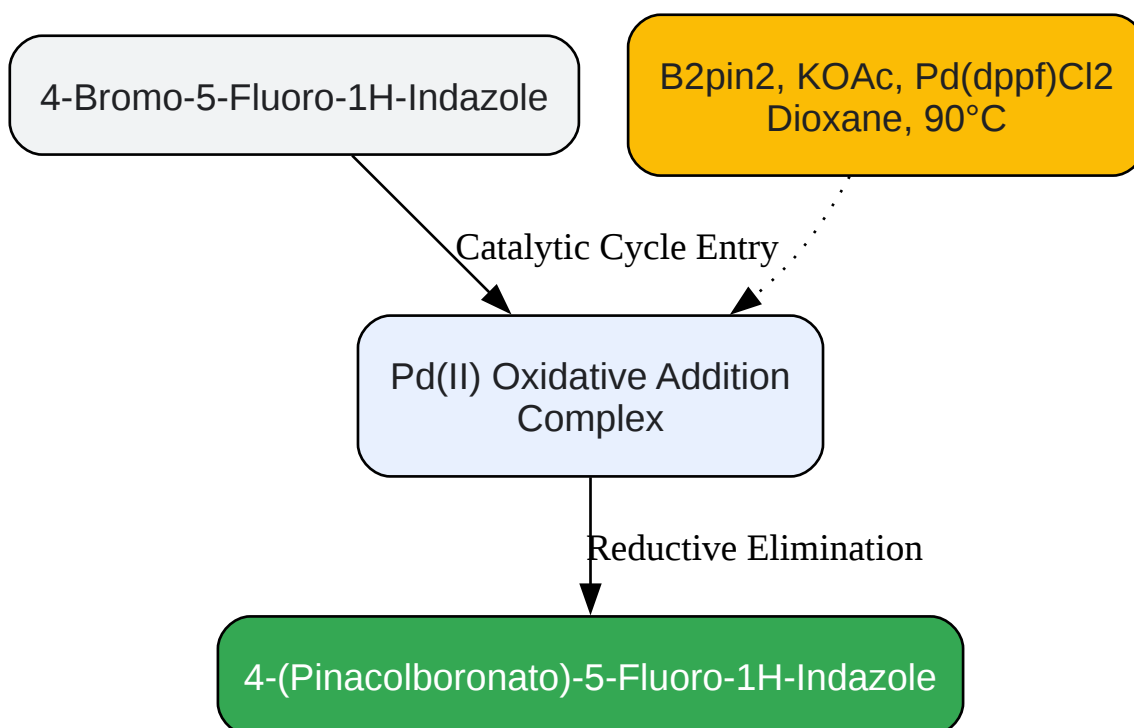
Reagents:

- Substrate: 4-bromo-5-fluoro-1H-indazole (1.0 equiv)
- Boron Source: Bis(pinacolato)diboron () (1.2 equiv)
- Catalyst: (0.05 equiv)
- Base: Potassium Acetate (KOAc) (3.0 equiv) — Critical: Use weak base to prevent hydrolysis.
- Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

- Inertion: Charge a reaction vessel with the bromo-indazole, , and KOAc. Purge with Argon/Nitrogen for 15 minutes.
- Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of inert gas.
- Solvation: Add degassed 1,4-dioxane.

- Heating: Heat to 90°C for 4–12 hours. Monitor by LC-MS.
 - Note: Do not exceed 100°C to minimize thermal decomposition.
- Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.
- Purification: Flash chromatography (Hexane/EtOAc). Avoid silica gel with high acidity, which can hydrolyze the ester.



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Figure 2: Miyaura Borylation workflow converting the bromide precursor to the boronate ester.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary utility of 4-borono-5-fluoro-1H-indazole is as a nucleophile in Suzuki couplings to form biaryl systems (e.g., connecting the indazole to a pyridine or pyrimidine ring in kinase inhibitors).

The "Orthogonal Protection" Strategy

Because the N1-proton is acidic (

), it can interfere with coupling by deprotonating and binding to the Palladium catalyst.

- Recommendation: Protect N1 (e.g., with THP, SEM, or Boc) before attempting difficult couplings.
- Unprotected Coupling: Possible using aqueous bases () and polar solvents (DMF/Water), but yields are often lower due to catalyst poisoning.

Protodeboronation Risk

The 5-fluoro group withdraws electron density, making the C4-B bond more polarized. Under strongly basic, aqueous conditions (common in Suzuki coupling), the boronic acid can undergo protodeboronation, replacing the

with

.

- Mitigation: Use anhydrous conditions with mild bases (or) if protodeboronation is observed.

Data Summary & Physical Properties[2]

Property	Value / Description	Note
Molecular Formula	(Free Acid)	Usually handled as Pinacol Ester ()
Molecular Weight	179.94 g/mol (Acid)	262.09 g/mol (Pinacol Ester)
pKa (N-H)	~13.8 (Predicted)	Acidic N-H requires base for alkylation.[2]
pKa (N-H+)	~1.2 (Predicted)	Protonation occurs at N2.
Solubility	DMSO, DMF, Methanol	Poor solubility in non-polar solvents (DCM, Hexane).
Stability	Hygroscopic; Acid Sensitive	Store at -20°C under inert atmosphere.

References

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